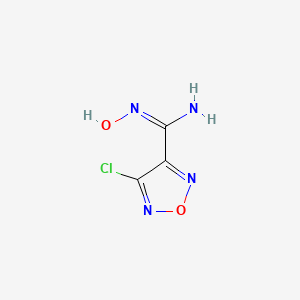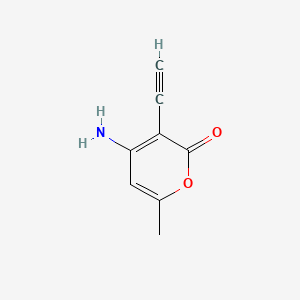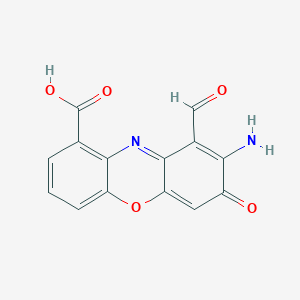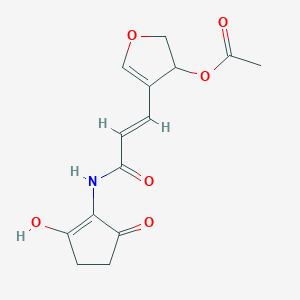
Reductoimycin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Reductiomycin is a novel antibiotic compound originally isolated from the culture broth of Streptomyces griseorubiginosus. It exhibits a unique chemical structure characterized by a strong intramolecular hydrogen bond. The molecular formula of reductiomycin is C14H15O6N, and it has been shown to possess antiviral, antifungal, and antibacterial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of reductiomycin involves several steps, including fermentation, isolation, and purification. The initial fermentation is carried out using Streptomyces griseorubiginosus in a nutrient-rich medium. The compound is then isolated from the culture broth through solvent extraction and chromatographic techniques .
Industrial Production Methods: Industrial production of reductiomycin follows a similar process but on a larger scale. The fermentation is conducted in bioreactors, and the isolation involves large-scale chromatography and crystallization techniques to obtain pure reductiomycin .
Chemical Reactions Analysis
Types of Reactions: Reductiomycin undergoes various chemical reactions, including oxidation, reduction, and substitution. It readily loses acetic acid (CH3COOH) when heated, indicating its susceptibility to thermal decomposition .
Common Reagents and Conditions:
Oxidation: Reductiomycin can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reduction reactions can be carried out using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products: The major products formed from these reactions include deacetylated reductiomycin and various oxidized derivatives .
Scientific Research Applications
Reductiomycin has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying intramolecular hydrogen bonding and its effects on chemical reactivity.
Biology: Reductiomycin’s antibacterial and antifungal properties make it a valuable tool for studying microbial resistance and developing new antibiotics.
Medicine: Its antiviral activity is being explored for potential therapeutic applications in treating viral infections.
Industry: Reductiomycin is used in the development of new antimicrobial agents and as a reference standard in quality control processes
Mechanism of Action
Reductiomycin exerts its effects primarily through its interaction with DNA. It binds irreversibly to nucleic acid strands, forming free radicals that cause breaks in the DNA. This inhibits the replication and transcription processes within cells, leading to cell death. The compound’s unique structure, including its diketone and carbinolamine moieties, plays a crucial role in its mechanism of action .
Comparison with Similar Compounds
Actinomycin: Another antibiotic that binds to DNA and inhibits transcription.
Mitomycin: Known for its ability to cross-link DNA, leading to inhibition of DNA synthesis.
Bleomycin: Causes breaks in DNA strands through the formation of free radicals.
Uniqueness of Reductiomycin: Reductiomycin is unique due to its strong intramolecular hydrogen bond and its specific interaction with DNA. Unlike other antibiotics, it forms a Schiff base linkage with DNA, which is crucial for its biological activity .
Properties
Molecular Formula |
C14H15NO6 |
|---|---|
Molecular Weight |
293.27 g/mol |
IUPAC Name |
[4-[(E)-3-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-3-oxoprop-1-enyl]-2,3-dihydrofuran-3-yl] acetate |
InChI |
InChI=1S/C14H15NO6/c1-8(16)21-12-7-20-6-9(12)2-5-13(19)15-14-10(17)3-4-11(14)18/h2,5-6,12,17H,3-4,7H2,1H3,(H,15,19)/b5-2+ |
InChI Key |
SMRZUCOYVJWDII-GORDUTHDSA-N |
Isomeric SMILES |
CC(=O)OC1COC=C1/C=C/C(=O)NC2=C(CCC2=O)O |
Canonical SMILES |
CC(=O)OC1COC=C1C=CC(=O)NC2=C(CCC2=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


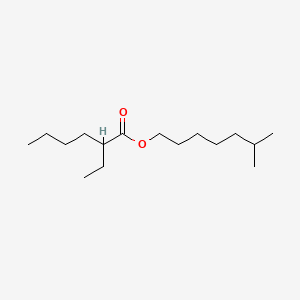
![N-[(3-methyl-1,3-benzothiazol-2-ylidene)amino]aniline](/img/structure/B13835161.png)

![N,N-Dimethyl-N-(2-[methacryloyl]ethyl)-N-(1-octyl)ammonium iodide](/img/structure/B13835179.png)
![2-[Cyclopentyl(ethyl)amino]acetonitrile](/img/structure/B13835180.png)
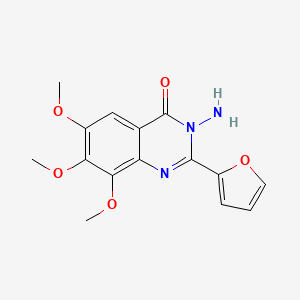
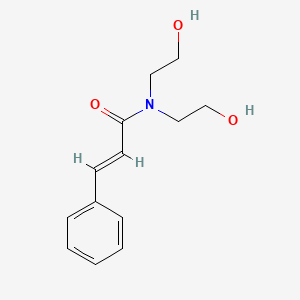

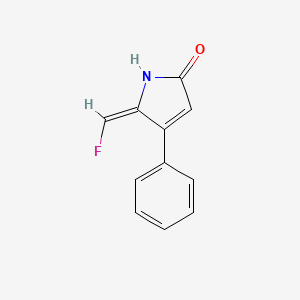
![4-[Tert-butyl(diphenyl)silyl]oxy-2,6-di(propan-2-yl)phenol](/img/structure/B13835197.png)

